molecular formula C14H10F3NO2 B5152141 N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide

Cat. No.: B5152141
M. Wt: 281.23 g/mol
InChI Key: YWJOMXUMUMMQLR-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide is an organic compound with the molecular formula C14H10F3NO2. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(difluoromethoxy)aniline with 2-fluorobenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide is unique due to the combination of the difluoromethoxy group and the fluorobenzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)20-14(16)17/h1-8,14H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJOMXUMUMMQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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